4-[2-(Ethylamino)propyl]phenol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[2-(Ethylamino)propyl]phenol involves complex reactions that yield structures with multiple functional groups and potential coordination properties. For instance, Ambrosi et al. (2003) reported the synthesis of ligands with diethylenetriamine subunits and phenolic spacers, showcasing a method that could be adapted for the synthesis of structurally similar compounds (Ambrosi et al., 2003).
Molecular Structure Analysis
The study of conformational isomerism in compounds similar to 4-[2-(Ethylamino)propyl]phenol reveals detailed insights into their molecular structures. Albayrak et al. (2012) focused on the conformational isomerism and structural characterization through X-ray diffraction and spectroscopic techniques, providing a foundation for understanding the structural complexity of such compounds (Albayrak et al., 2012).
Chemical Reactions and Properties
The reactivity and coordination properties of phenolic compounds with metal ions have been explored to understand their chemical behavior. For example, the coordination properties towards Cu(II), Zn(II), and Cd(II) ions were studied, highlighting the role of phenol as spacers in metal ion coordination (Ambrosi et al., 2003).
Physical Properties Analysis
Research on compounds structurally related to 4-[2-(Ethylamino)propyl]phenol, including studies on their physical properties such as conformational isomerism and non-covalent interactions, contributes to our understanding of their physical behavior in various states and conditions (Albayrak et al., 2012).
properties
IUPAC Name |
4-[2-(ethylamino)propyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-9(2)8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAILBXLEBDNCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989200 |
Source
|
Record name | 4-[2-(Ethylamino)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Ethylamino)propyl]phenol | |
CAS RN |
69389-96-4 |
Source
|
Record name | 4-Hydroxyethylamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069389964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(Ethylamino)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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